Nitrothiazolen
Nitrothiazoles are a class of organic compounds characterized by the presence of a nitro group (-NO₂) attached to a thiazole ring. These compounds exhibit a variety of physical and chemical properties, making them versatile in both academic research and industrial applications.
Typically, nitrothiazoles possess good solubility in polar solvents due to their electron-withdrawing nature from the nitro group, which stabilizes the conjugated system. This feature makes them useful intermediates in organic synthesis, where they can participate in various reactions such as nucleophilic substitution and reduction.
In pharmaceuticals, certain nitrothiazoles have been investigated for their potential anti-inflammatory and analgesic activities. They also show promise in medicinal chemistry due to their structural diversity and ability to modulate biological targets through different functional groups. For instance, nitrothiazole derivatives can interact with metal ions or specific protein receptors, leading to novel therapeutic applications.
Overall, the unique structure of nitrothiazoles allows for extensive chemical modifications, enabling them to serve as valuable tools in both research and development of new materials and drugs.

Structuur | Chemische naam | CAS | MF |
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Thiazole,2-methyl-5-nitro- | 16243-71-3 | C4H4N2O2S |
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2-Bromo-5-nitrothiazole | 3034-48-8 | C3HBrN2O2S |
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3-Methyl-4-nitroisothiazole | 1073-18-3 | C4H4N2O2S |
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2(3H)-Thiazolone, 5-nitro-, hydrazone | 26245-59-0 | C3H4N4O2S |
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Carbamic acid, N-(5-nitro-2-thiazolyl)-, methyl ester | 98024-73-8 | C5H5N3O4S |
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5-Bromo-4-nitrothiazole | 1522380-30-8 | C3HBrN2O2S |
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2,2-dimethyl-5-{[(5-nitro-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione | 1024427-41-5 | C10H9N3O6S |
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Disperse Blue 106 | 104573-53-7 | C14H17N5O3S |
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Disperse Blue 106 | 12223-01-7 | C14H17N5O3S |
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Propanamide,N-(5-nitro-2-thiazolyl)- | 14538-16-0 | C6H7N3O3S |
Gerelateerde literatuur
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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